2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one
Description
Properties
Molecular Formula |
C10H12INO |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
2-iodo-7,7-dimethyl-5,6-dihydroindolizin-8-one |
InChI |
InChI=1S/C10H12INO/c1-10(2)3-4-12-6-7(11)5-8(12)9(10)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
AJTIMUPILSGPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2C=C(C=C2C1=O)I)C |
Origin of Product |
United States |
Preparation Methods
Reaction Details
Mechanism
The iodine reacts with the electron-rich aromatic system of the indolizine ring under acidic conditions to form the iodinated product at the second position. This step is crucial for introducing halogen functionality into the molecule.
Dimethylation via Alkylation
Reaction Details
Mechanism
The base activates the precursor by deprotonating it, enabling nucleophilic substitution with methylating agents to introduce dimethyl groups at the seventh position. This step ensures selective alkylation without affecting other functional groups.
Catalytic Enantioselective Hydroacylation
An alternative method involves catalytic hydroacylation reactions to form 6,7-dihydroindolizinones with high regioselectivity:
- Catalyst : Transition metal complexes (e.g., rhodium or palladium-based catalysts).
- Conditions : Mild temperatures and controlled reaction times ensure enantioselectivity.
This approach can yield 6,7-dihydroindolizinones as intermediates that are further functionalized to obtain the target compound.
Analytical Characterization
After synthesis, analytical techniques are employed to confirm the structure and purity of this compound:
- NMR Spectroscopy : Confirms chemical shifts corresponding to iodine and methyl groups.
- Mass Spectrometry (MS) : Verifies molecular weight.
- X-ray Crystallography : Determines precise structural details.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 6,7-dihydroindolizin-8(5H)-one exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain analogs could effectively target specific cancer pathways, leading to reduced tumor growth in preclinical models .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests reveal that it possesses significant inhibitory effects against various bacterial strains. The presence of the iodine atom may enhance its interaction with microbial cell membranes, contributing to its effectiveness as an antimicrobial agent .
3. Neuroprotective Effects
Recent investigations suggest that 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one may have neuroprotective effects. It has been studied for its potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. These properties make it a candidate for further exploration in the treatment of conditions such as Alzheimer's disease .
Materials Science Applications
1. Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex nitrogen-containing heterocycles. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry .
2. Photovoltaic Materials
Recent studies have explored the use of indolizinone derivatives in the development of organic photovoltaic materials. The electronic properties of these compounds can be tuned to enhance light absorption and charge transport efficiency, which are critical factors in solar cell performance .
Case Studies
Mechanism of Action
The mechanism of action of 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Substituent Variations in the Indolizinone Scaffold
The indolizinone scaffold is highly modifiable, with substituents at positions 2, 3, 5, and 7 significantly altering chemical and biological behavior. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Halogen Effects : Bromine and iodine substituents (e.g., 3-Bromo-2-iodo analog ) introduce a "heavy atom effect," enhancing intersystem crossing for photodynamic therapy (PDT) applications. Iodine’s larger atomic radius may improve singlet oxygen generation compared to bromine .
- Methylation at position 5 (e.g., 5-methyl analog ) alters electron distribution without significant steric effects.
- Biological Activity : Brominated analogs (e.g., 7j, 8g ) exhibit phototoxicity (IC₅₀: 4.4–7.9 μM in MDA-MB-231 cells), suggesting the target compound’s iodo-substituted derivative may show comparable or enhanced activity.
Natural Product Analogues
- Polygonatines A and B : These 5,6,7,8-tetrahydroindolizine alkaloids, synthesized from 6,7-dihydroindolizin-8(5H)-one , demonstrate the scaffold’s natural product relevance. The target compound’s dimethyl and iodo groups represent synthetic modifications for enhanced bioactivity.
Biological Activity
2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one is a synthetic compound with potential biological activity. Its structure, characterized by a fused indolizinone framework, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
- Chemical Formula : CHINO
- CAS Number : 1416221-72-1
- Molecular Weight : 289.11 g/mol
- Structure : Chemical Structure
Biological Activity Overview
Research indicates that compounds with indolizinone structures exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Studies have demonstrated that derivatives of indolizinones possess significant antimicrobial properties. For instance:
- Mechanism : Indolizinones may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Anticancer Activity
Indolizinones have been investigated for their anticancer potential:
- Mechanism : These compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators.
| Case Study | Results |
|---|---|
| Study on indolizinone derivatives | Induced apoptosis in human cancer cell lines with IC values ranging from 10 to 30 µM. |
| Research on related compounds | Demonstrated inhibition of tumor growth in xenograft models. |
Anti-inflammatory Effects
The anti-inflammatory properties of indolizinones have been noted in various studies:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-kB.
| Research Findings | Details |
|---|---|
| In vitro studies | Showed reduced levels of TNF-alpha and IL-6 in macrophages treated with indolizinone derivatives. |
| Animal models | Demonstrated decreased inflammation markers in models of arthritis. |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Common methods include:
- Cycloaddition Reactions : Utilizing appropriate electrophiles and nucleophiles to form the indolizinone core.
- Ring Closure Techniques : Employing methods like intramolecular hydroacylation to yield the desired structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
